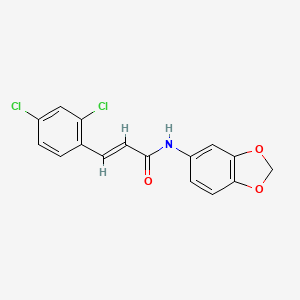![molecular formula C20H16ClNO2 B5706717 N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide](/img/structure/B5706717.png)
N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide, commonly known as CPP, is a synthetic compound that has gained significant attention in the scientific community. CPP belongs to the class of organic compounds known as acetanilides and is widely used in various scientific research applications due to its unique properties.
Mecanismo De Acción
CPP exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response. By inhibiting COX enzymes, CPP reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
CPP has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has been used to treat various inflammatory conditions such as arthritis, gout, and fever. CPP has also been shown to possess antitumor properties and has been investigated as a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP is a widely used compound in scientific research due to its unique properties and ease of synthesis. It is readily available and relatively inexpensive. However, CPP has some limitations in lab experiments. It is known to be unstable in certain conditions, which can affect its activity and potency. Additionally, CPP has been shown to have some toxic effects on liver cells, which can limit its use in certain experiments.
Direcciones Futuras
CPP has shown promise as a potential drug candidate for various inflammatory conditions and cancer. Future research should focus on developing more potent and selective COX inhibitors based on the structure of CPP. Additionally, the metabolism and toxicity of CPP should be further investigated to understand its potential side effects and interactions with other drugs.
In conclusion, CPP is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It is widely used in various scientific research applications and has shown promise as a potential drug candidate for various inflammatory conditions and cancer. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Métodos De Síntesis
The synthesis of CPP involves the condensation of 4-chlorophenol with aniline, followed by acetylation with acetic anhydride to produce CPP. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified by recrystallization to obtain a pure form of CPP.
Aplicaciones Científicas De Investigación
CPP is widely used in scientific research due to its unique properties. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. CPP is also used as a model compound for studying the metabolism of acetanilides in the liver. Additionally, CPP is used as a substrate for studying the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c21-16-6-10-18(11-7-16)24-19-12-8-17(9-13-19)22-20(23)14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIRHUCAAMWRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)
![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)
![3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5706652.png)

![N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5706676.png)
![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5706685.png)
![4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5706692.png)

![N-[4-(dimethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5706708.png)
![N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5706721.png)

![2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5706733.png)
![5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5706738.png)